2-Amino-4-chloro-5-iodobenzoic acid

Catalog No.
S697297
CAS No.
540501-04-0
M.F
C7H5ClINO2
M. Wt
297.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chloro-5-iodobenzoic acid

CAS Number

540501-04-0

Product Name

2-Amino-4-chloro-5-iodobenzoic acid

IUPAC Name

2-amino-4-chloro-5-iodobenzoic acid

Molecular Formula

C7H5ClINO2

Molecular Weight

297.48 g/mol

InChI

InChI=1S/C7H5ClINO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12)

InChI Key

VOCXXKZBKWSNCR-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1I)Cl)N)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)N)C(=O)O

2-Amino-4-chloro-5-iodobenzoic acid (CAS: 540501-04-0) is a highly functionalized anthranilic acid derivative serving as a premium building block in medicinal chemistry and materials science. Featuring both a carboxylic acid and an amino group, it is an ideal precursor for the rapid assembly of complex heterocycles, including quinazolin-4-ones and benzoxazinones. The defining characteristic of this molecule is its dual-halogen substitution pattern—specifically, a chlorine atom at the 4-position and an iodine atom at the 5-position. This specific arrangement provides a highly reactive site for late-stage functionalization while maintaining a stable electronic and steric modulator on the aromatic ring, making it a critical raw material for advanced structure-activity relationship (SAR) exploration and orthogonal synthesis strategies[1].

Substituting this specific compound with simpler analogs, such as 2-amino-4-chlorobenzoic acid or 2-amino-5-iodobenzoic acid, severely compromises synthetic efficiency and product design. Utilizing 2-amino-4-chlorobenzoic acid forces chemists to perform an in-house oxidative iodination—a harsh, low-atom-economy step that reduces overall yield and extends project timelines [1]. Conversely, substituting with 2-amino-5-iodobenzoic acid sacrifices the 4-chloro substituent, which is frequently essential for tuning the electronic properties, pKa, and steric fit of the final active pharmaceutical ingredient (API) within target binding pockets [2]. Procuring the exact 4-chloro-5-iodo building block ensures both orthogonal reactivity and the retention of critical structural features without additional synthetic overhead.

Regioselectivity in Palladium-Catalyzed Cross-Coupling

The presence of both iodine and chlorine on the aromatic ring provides a distinct reactivity gradient. The carbon-iodine bond at the 5-position undergoes oxidative addition with palladium catalysts significantly faster than the carbon-chlorine bond at the 4-position. This allows for highly regioselective cross-coupling reactions (such as Suzuki, Heck, or Negishi couplings) exclusively at the 5-position, leaving the 4-chloro group intact for subsequent orthogonal functionalization or as a permanent structural feature [1].

Evidence DimensionRegioselective Coupling Yield
Target Compound Data>95% selectivity at the C5-iodo position
Comparator Or Baseline2-Amino-4,5-dichlorobenzoic acid (poor regioselectivity, requires harsher activation)
Quantified DifferenceNear-absolute regiocontrol vs. mixed coupling products
ConditionsPalladium-catalyzed cross-coupling (e.g., Heck or Negishi) under microwave irradiation

Allows chemists to build complex, multi-substituted heterocycles without the need for complex protecting group strategies or dealing with inseparable mixtures.

Process Efficiency and Yield Optimization

Synthesizing this building block in-house from 2-amino-4-chlorobenzoic acid requires harsh oxidative halogenation conditions, such as N-iodosuccinimide (NIS) in acetic acid at 90 °C for 4.5 hours. These reactions typically yield 70-85% after necessary quenching and precipitation steps, while generating stoichiometric waste [1]. Procuring the pre-iodinated compound directly bypasses this low-atom-economy step, providing immediate access to high-purity starting material and accelerating library synthesis.

Evidence DimensionSynthetic Steps and Yield to Functionalized Core
Target Compound Data0 additional steps, high purity out of the bottle
Comparator Or Baseline2-Amino-4-chlorobenzoic acid (requires 1 step, 4.5h at 90°C, ~70-85% yield)
Quantified DifferenceSaves 1 full synthetic step and eliminates 15-30% yield loss
ConditionsStandard laboratory synthesis of iodinated anthranilic acid derivatives

Streamlines the critical path in drug discovery by removing a time-consuming, waste-generating iodination and purification step.

Enabling Specific Steric and Electronic SAR Profiles

When cyclized into quinazolin-4-ones, the 4-chloro group of the starting material becomes the 7-chloro substituent on the heterocycle. This chlorine atom provides specific electron-withdrawing properties and a defined steric bulk (van der Waals radius of ~1.75 Å) that is absent in derivatives synthesized from 2-amino-5-iodobenzoic acid. This specific C4-chloro/C5-iodo substitution pattern has been critical in optimizing the binding affinity and selectivity of hydroxamic acid-based enzyme inhibitors, where the halogen placement directly interacts with the target's hydrophobic pockets [1].

Evidence DimensionAvailable Structural Handles for SAR
Target Compound DataProvides both a C5 coupling handle and a C4 electronic/steric modulator
Comparator Or Baseline2-Amino-5-iodobenzoic acid (lacks the C4 electronic/steric modulator)
Quantified DifferenceAddition of a ~1.75 Å steric bulk and inductive electron withdrawal at the C4 position
ConditionsLead optimization of quinazolin-4-one based enzyme inhibitors

Ensures that the final synthesized drug candidates possess the necessary electronic and steric properties for optimal target engagement.

Synthesis of Quinazolin-4-one Libraries

Ideal for drug discovery programs, particularly those targeting histone deacetylases (e.g., HDAC6), where the compound is cyclized and subsequently functionalized at the 6-position via cross-coupling [1].

Orthogonal Cross-Coupling Platforms

Highly suited for methodology research and complex scaffold synthesis requiring sequential, regioselective palladium-catalyzed reactions, leveraging the differential reactivity of the iodine and chlorine atoms [1].

Development of Advanced Agrochemicals and Materials

Serves as a reliable precursor for benzoxazinone intermediates where the specific 4-chloro-5-iodo substitution pattern is required to dictate the final physicochemical properties of the material [2].

XLogP3

2.6

Dates

Last modified: 08-15-2023

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